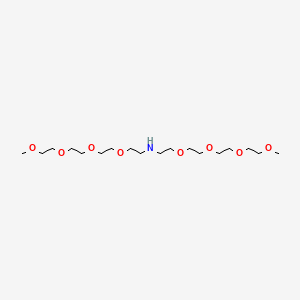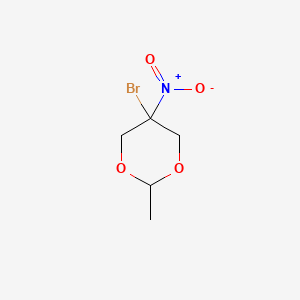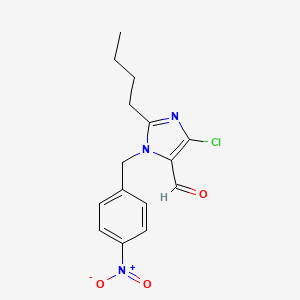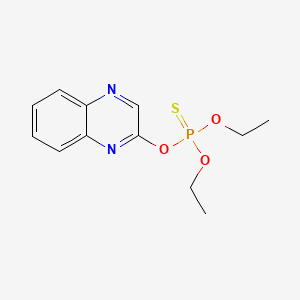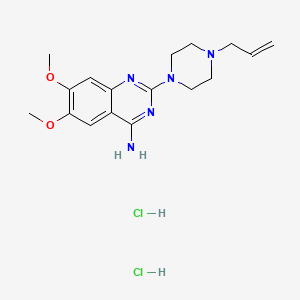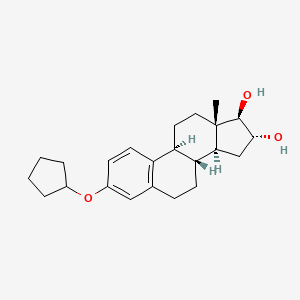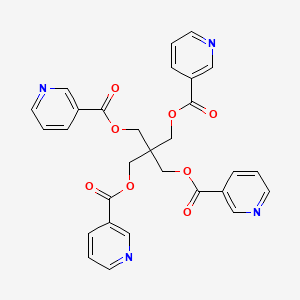
Niceritrol
Overview
Description
Niceritrol is a niacin derivative used primarily as a hypolipidemic agent. It is an ester of pentaerythritol and nicotinic acid, and it has general properties similar to those of nicotinic acid (nicotinamide), to which it is slowly hydrolyzed. This compound has been used as a lipid-regulating drug in hyperlipidemias and as a vasodilator in the treatment of peripheral vascular disease .
Mechanism of Action
Target of Action
Niceritrol is a derivative of niacin, also known as nicotinic acid . It shares similar properties with nicotinic acid , which is known to target a specific group of receptors in the body called G protein-coupled receptors. These receptors play a crucial role in mediating the effects of many hormones and neurotransmitters, leading to various physiological responses.
Mode of Action
As a niacin derivative, this compound is an ester of pentaerythritol and nicotinic acid . It is slowly hydrolyzed to nicotinic acid in the body . Nicotinic acid then binds to its target receptors, triggering a series of biochemical reactions that lead to its therapeutic effects.
Result of Action
This compound has been used as a lipid-regulating drug in hyperlipidemias . It helps to regulate lipid levels in the body, reducing the risk of atherosclerosis and other cardiovascular diseases. Additionally, this compound has been used as a vasodilator in the treatment of peripheral vascular disease .
Biochemical Analysis
Biochemical Properties
Niceritrol interacts with various biomolecules in biochemical reactions. It suppresses the release of free fatty acids (FFA) from fat cells, thereby lowering cholesterol and triglycerides in total plasma
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by regulating lipid levels, which can impact cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that this compound is slowly hydrolyzed to nicotinic acid, which has general properties similar to nicotinic acid
Temporal Effects in Laboratory Settings
A study showed that this compound treatment resulted in statistically significant decreases in total plasma cholesterol, total triglyceride, LDL cholesterol, and VLDL triglyceride over a 12-week period
Metabolic Pathways
It is known that this compound is an ester of pentaerythritol and nicotinic acid, and it has properties similar to those of nicotinic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
Niceritrol is synthesized through the esterification of pentaerythritol with nicotinic acid. The reaction involves the use of an acid catalyst to facilitate the esterification process. The reaction conditions typically include heating the reactants under reflux to achieve the desired esterification .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The reactants are mixed in appropriate ratios and subjected to controlled heating and stirring to ensure complete esterification. The product is then purified through crystallization or other suitable purification techniques to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
Niceritrol undergoes several types of chemical reactions, including:
Hydrolysis: This compound is slowly hydrolyzed to nicotinic acid and pentaerythritol in the body.
Oxidation: this compound can undergo oxidation reactions under specific conditions, leading to the formation of oxidized derivatives.
Substitution: this compound can participate in substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions under physiological conditions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution reaction.
Major Products Formed
Hydrolysis: Nicotinic acid and pentaerythritol.
Oxidation: Oxidized derivatives of this compound.
Substitution: Substituted derivatives of this compound depending on the reagents used.
Scientific Research Applications
Niceritrol has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Niceritrol is similar to other niacin derivatives, such as nicotinic acid and nicotinamide. it is unique in its slow hydrolysis to nicotinic acid, which provides a sustained release of the active compound. This slow release can lead to more stable and prolonged therapeutic effects compared to other niacin derivatives .
Similar Compounds
Nicotinic acid: A direct precursor to this compound with similar lipid-regulating properties.
Nicotinamide: Another niacin derivative with similar biological effects but different pharmacokinetics.
Pentaerythritol tetranicotinate: A compound structurally similar to this compound with comparable lipid-regulating effects.
Properties
IUPAC Name |
[3-(pyridine-3-carbonyloxy)-2,2-bis(pyridine-3-carbonyloxymethyl)propyl] pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H24N4O8/c34-25(21-5-1-9-30-13-21)38-17-29(18-39-26(35)22-6-2-10-31-14-22,19-40-27(36)23-7-3-11-32-15-23)20-41-28(37)24-8-4-12-33-16-24/h1-16H,17-20H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUEUWHJGRZKESU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)OCC(COC(=O)C2=CN=CC=C2)(COC(=O)C3=CN=CC=C3)COC(=O)C4=CN=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H24N4O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1023364 | |
| Record name | Niceritrol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1023364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
556.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5868-05-3 | |
| Record name | Niceritrol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5868-05-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Niceritrol [INN:BAN:DCF:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005868053 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Niceritrol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13441 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Niceritrol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1023364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Niceritrol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.017 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NICERITROL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F54EHJ34MV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




